1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole

Kinase Inhibition PLK1 Schistosomiasis

The compound 1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole belongs to the benzimidazole-thiophene class, a pharmacophore-rich scaffold widely investigated for kinase inhibition, particularly Polo-like Kinase 1 (PLK1), and for antimicrobial properties. Its structure features a thiophene ring at the 2-position and a 4-methylphenoxypropyl substituent at the N1-position, which differentiates it from other N1-substituted benzimidazole-thiophene analogs.

Molecular Formula C21H20N2OS
Molecular Weight 348.5 g/mol
Cat. No. B11411527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole
Molecular FormulaC21H20N2OS
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=CS4
InChIInChI=1S/C21H20N2OS/c1-16-9-11-17(12-10-16)24-14-5-13-23-19-7-3-2-6-18(19)22-21(23)20-8-4-15-25-20/h2-4,6-12,15H,5,13-14H2,1H3
InChIKeyPLTJJUVZESGSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview for 1-[3-(4-Methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-Benzimidazole


The compound 1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole belongs to the benzimidazole-thiophene class, a pharmacophore-rich scaffold widely investigated for kinase inhibition, particularly Polo-like Kinase 1 (PLK1), and for antimicrobial properties [1]. Its structure features a thiophene ring at the 2-position and a 4-methylphenoxypropyl substituent at the N1-position, which differentiates it from other N1-substituted benzimidazole-thiophene analogs. While benzimidazole-thiophene compounds are frequently studied for their biological activity, the specific quantitative differentiation profile of this compound compared to its nearest structural analogs remains under-characterized in publicly available primary research.

Why Generic Substitution of 1-[3-(4-Methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-Benzimidazole Fails


Structural analogues within the benzimidazole-thiophene class, even those with seemingly minor N1-substituent variations (e.g., alkyl vs. phenoxypropyl chains), can exhibit dramatic shifts in target engagement and functional activity. For instance, a structure-activity relationship (SAR) study on PLK1 inhibitors demonstrated that modifications to the N1-benzyl or phenoxypropyl group directly impact both enzyme inhibition and cellular antiparasitic potency [1]. Consequently, substituting 1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole with a close analog—such as a 1-(3-methylbutyl) or 1-(naphthalen-1-ylmethyl) derivative—without direct comparative biological data risks unpredictable changes in potency, selectivity, and physicochemical properties. This underscores the necessity for compound-specific evidence when selecting among this family for research or industrial applications.

Quantitative Differentiation Evidence for 1-[3-(4-Methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-Benzimidazole


PLK1 Inhibitory Activity Comparison Among N1-Substituted Benzimidazole-Thiophenes

High-strength differential evidence is currently limited. The target compound is a structural analog within a broader series of benzimidazole-thiophene PLK1 inhibitors. A published SAR study on related N1-substituted benzimidazole-thiophenes demonstrated that switching the N1-substituent from a simple alkyl chain to a phenoxypropyl moiety can alter antiparasitic activity in Schistosoma mansoni somules by over 10-fold [1]. However, direct head-to-head quantitative data for the specific 1-[3-(4-methylphenoxy)propyl] analog against its closest comparators (e.g., 1-(3-methylbutyl)-2-(thiophen-2-yl)-1H-benzimidazole or 1-(naphthalen-1-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole) were not found in the curated dataset of 38 compounds [1]. This absence leaves the specific compound's quantitative differentiation unproven by direct comparison.

Kinase Inhibition PLK1 Schistosomiasis Phenotypic Screening

Structural Differentiation from 1-(3-Methylbutyl)-2-(thiophen-2-yl)-1H-Benzimidazole

The target compound's 4-methylphenoxypropyl side chain introduces a hydrogen bond acceptor (ether oxygen) and a π-rich phenoxy ring, which are absent in the purely aliphatic 1-(3-methylbutyl) analog . This structural distinction is predicted to influence solubility, logP, and target binding. However, no experimental cLogP, solubility, or binding affinity data were found in primary sources for either compound to confirm a quantitative difference.

Medicinal Chemistry Ligand Design Physicochemical Properties

Absence of Antimicrobial MIC Data Relative to 2-(Thiophen-2-yl)-1H-Benzimidazole Core

The parent compound 2-(thiophen-2-yl)-1H-benzimidazole has reported antimicrobial activity against both bacterial and fungal strains [1]. The N1-substitution with a 4-methylphenoxypropyl group is expected to modulate this activity, but no direct MIC comparison between the target compound and the unsubstituted core has been published. This gap prevents claims of improved or reduced antimicrobial potency.

Antimicrobial Antifungal MIC

Recommended Application Scenarios for 1-[3-(4-Methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-Benzimidazole


Kinase Inhibitor Lead Generation and PLK1 Probe Design

Based on class-level evidence that benzimidazole-thiophenes are privileged structures for PLK1 inhibition, this compound can serve as a starting point for structure-activity relationship (SAR) exploration. Its unique N1-substituent distinguishes it from simpler alkylated analogs and may reveal novel binding interactions or selectivity profiles when profiled in kinase panels. Researchers procuring this compound should plan to generate primary comparative data against known PLK1 inhibitors [1].

Antiparasitic Screening Against Schistosoma Species

Given the established activity of benzimidazole-thiophenes against Schistosoma mansoni in vitro, this analog can be included in expanded phenotypic screening panels. Its activity can be benchmarked against the GSK PKIS benzimidazole-thiophene series to establish whether the 4-methylphenoxypropyl substitution offers any therapeutic advantage, particularly against adult worms or drug-resistant strains [1].

Fragment-Based or Diversity-Oriented Synthesis Libraries

The compound's structural novelty—specifically the combination of a thiophene at position 2 and a methylphenoxypropyl group at N1—makes it a valuable entry for diversity-oriented synthesis libraries. It provides a chemotype that is underrepresented in many commercial screening collections, particularly when compared to more common N1-alkyl or N1-benzyl benzimidazole-thiophenes .

Antimicrobial Activity Profiling

Although no direct MIC data exists, the compound's core structure is known to exhibit antimicrobial properties. Procurement for broad-spectrum antimicrobial screening, followed by comparative MIC determination against reference compounds like the unsubstituted 2-(thiophen-2-yl)-1H-benzimidazole, is a logical next step to uncover any potency gains conferred by the N1-phenoxypropyl modification [2].

Quote Request

Request a Quote for 1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.